1H-Indole-2-carbonitrile,4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 1H-Indole-2-carbonitrile, 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-, involves various methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Another method is the Bartoli indole synthesis, which uses nitroarenes and vinyl Grignard reagents .
Industrial Production Methods
Industrial production of indole derivatives often involves catalytic processes and optimized reaction conditions to ensure high yield and purity. For example, the use of palladium-catalyzed cross-coupling reactions has been reported for the synthesis of various indole derivatives .
Chemical Reactions Analysis
Types of Reactions
1H-Indole-2-carbonitrile, 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]- undergoes several types of chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield indole-2-carboxylic acid derivatives, while reduction may produce indole-2-methylamine derivatives .
Scientific Research Applications
1H-Indole-2-carbonitrile, 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-2-carbonitrile, 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]- involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1H-Indole-2-carbonitrile, 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]- include other indole derivatives such as:
Indole-3-acetic acid: A naturally occurring plant hormone.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Used as a rooting hormone in plant propagation.
Uniqueness
The uniqueness of 1H-Indole-2-carbonitrile, 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]- lies in its specific structure and functional groups, which confer distinct chemical and biological properties . This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C19H23N3O6 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
4-(3-amino-2-hydroxy-4-methylpentoxy)-1H-indole-2-carbonitrile;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C15H19N3O2.C4H4O4/c1-9(2)15(17)13(19)8-20-14-5-3-4-12-11(14)6-10(7-16)18-12;5-3(6)1-2-4(7)8/h3-6,9,13,15,18-19H,8,17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
WAMNRYFYXFVLRK-WLHGVMLRSA-N |
Isomeric SMILES |
CC(C)C(C(COC1=CC=CC2=C1C=C(N2)C#N)O)N.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C)C(C(COC1=CC=CC2=C1C=C(N2)C#N)O)N.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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